Cas no 620113-73-7 (CCG-63808)

CCG-63808 structure
CCG-63808 structure
상품 이름:CCG-63808
CAS 번호:620113-73-7
MF:C25H15FN4O2S
메가와트:454.475607156754
MDL:MFCD04167973
CID:836623
PubChem ID:5948316

CCG-63808 화학적 및 물리적 성질

이름 및 식별자

    • (E)-2-(Benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile
    • alpha-[[2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene]-2-benzothiazoleacetonitrile
    • CCG-63808
    • (E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3...
    • AC1NZYA1
    • CCG 63808
    • CHEMBL1604848
    • HMS1804O11
    • MolPort-000-250-457
    • STK704875
    • STOCK4S-48272
    • UNII-SAU68994A6
    • DTXSID70211065
    • Q27075775
    • DA-72015
    • AKOS001693904
    • 2-BENZOTHIAZOLEACETONITRILE, .ALPHA.-((2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
    • 620113-73-7
    • BRD-K68474505-001-01-9
    • 2-BENZOTHIAZOLEACETONITRILE, ALPHA-((2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)METHYLENE)-
    • DTXCID70133556
    • GTPL8725
    • NCGC00101423-01
    • HY-70075
    • SAU68994A6
    • AC-36388
    • F82212
    • (E)-2-(1,3-benzothiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxopyrido(1,2-a)pyrimidin-3-yl)prop-2-enenitrile
    • (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
    • (E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
    • MS-28266
    • MDL: MFCD04167973
    • 인치: InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+
    • InChIKey: IPZHFKHGSYRBNT-DTQAZKPQSA-N
    • 미소: N#C/C(C1=NC2=CC=CC=C2S1)=C\C3=C(N=C4C(C)=CC=CN4C3=O)OC5=CC=C(C=C5)F

계산된 속성

  • 정밀분자량: 454.09015
  • 동위원소 질량: 454.08997507g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 33
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 1030
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.6
  • 토폴로지 분자 극성 표면적: 107Ų

실험적 성질

  • 밀도: 1.37
  • 비등점: 534.5°C at 760 mmHg
  • 플래시 포인트: 277°C
  • 굴절률: 1.695
  • PSA: 78.58
  • LogP: 5.60818

CCG-63808 보안 정보

  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

CCG-63808 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027982-10mg
CCG-63808,99%
620113-73-7 99%
10mg
¥1692 2024-05-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C126096-50mg
CCG-63808
620113-73-7 ≥99%
50mg
¥2350.90 2023-09-03
MedChemExpress
HY-70075-50mg
CCG-63808
620113-73-7 ≥98.0%
50mg
¥2558 2024-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C878164-10mg
CCG-63808
620113-73-7 ≥97%
10mg
¥1,168.20 2022-09-02
Matrix Scientific
096062-250mg
(E)-2-(Benzo[d]thiazol-2-yl)-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile, 95+%
620113-73-7 95+%
250mg
$1361.00 2023-09-08
DC Chemicals
DC9613-250 mg
CCG-63808
620113-73-7 >98%
250mg
$600.0 2022-03-01
ChemScence
CS-0041-10mg
CCG-63808
620113-73-7 ≥97.0%
10mg
$198.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C878164-50mg
CCG-63808
620113-73-7 ≥97%
50mg
¥1,949.40 2022-09-02
Ambeed
A498604-50mg
Ccg-63808
620113-73-7 99+%
50mg
$511.0 2025-02-22
DC Chemicals
DC9613-250mg
CCG-63808
620113-73-7 >98%
250mg
$600.0 2023-09-15

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:620113-73-7)CCG-63808
A913696
순결:99%
재다:50mg
가격 ($):292.0
atkchemica
(CAS:620113-73-7)CCG-63808
CL14590
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의